3-Chloro-[1,1'-biphenyl]-4-carbaldehyde
Overview
Description
3-Chloro-[1,1'-biphenyl]-4-carbaldehyde is a useful research compound. Its molecular formula is C13H9ClO and its molecular weight is 216.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Evaluation in Antimicrobial Agents
3-Chloro-[1,1'-biphenyl]-4-carbaldehyde derivatives have been evaluated for their antimicrobial activity. Schiff’s Bases of similar compounds have shown significant effectiveness against both gram-positive and gram-negative bacteria, as well as fungi. The most active compound demonstrated a minimum inhibitory concentration (MIC) of 15 μg/mL against all tested organisms (Bairagi, Bhosale, & Deodhar, 2009).
Electrophilic and Alkylating Reactivity
This compound exhibits versatile reactivity, particularly in electrophilic and alkylating reactions. It has been used to synthesize various derivatives, including phthalimide, through sensitive reactions to reducing or alkylating agents (Baglai et al., 2012).
Synthesis of Quinoline Derivatives
Research on analogs of this compound has focused on the synthesis of quinoline derivatives. These studies encompass the development of fused or binary heterocyclic systems with potential biological applications (Hamama et al., 2018).
Crystal Structure and Synthesis
The crystal structure of derivatives of this compound has been determined, revealing insights into the molecular geometry and potential applications in designing new pyrazole derivatives (Xu & Shi, 2011).
Catalysis in Organic Synthesis
Its derivatives have been used in palladium-catalyzed reactions, showing high activity in the Suzuki reaction, an important type of cross-coupling reaction used in organic synthesis (Potkin et al., 2014).
Homocysteine Detection in Biological Systems
A fluorescent probe derived from this compound showed high selectivity and sensitivity for detecting homocysteine, a significant compound in biological systems, indicating its potential in biomedical research (Chu et al., 2019).
Mechanism of Action
Target of Action
Similar compounds such as chlorinated biphenyls are known to interact with various cellular components .
Mode of Action
It’s known that chlorinated biphenyls, which share a similar structure, can undergo various reactions such as suzuki–miyaura cross-coupling and Friedel-Crafts alkylation . These reactions involve the formation of carbon-carbon bonds, which could potentially alter the structure and function of target molecules .
Biochemical Pathways
Chlorinated biphenyls and their derivatives are known to be degraded by bacteria through various pathways . The degradation of biphenyl, a similar compound, is initiated by a biphenyl 2,3-dioxygenase .
Pharmacokinetics
It is also reported to be a CYP1A2, CYP2C19, and CYP2C9 inhibitor .
Result of Action
Chlorinated biphenyls, which share a similar structure, are known to be toxic to living beings due to their carcinogenic, mutagenic, and cytotoxic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-[1,1’-biphenyl]-4-carbaldehyde. For instance, polychlorinated biphenyls (PCBs), a related group of compounds, are known to be persistent environmental pollutants . They remain in the environment for a long period due to their low reactivity and stability in harsh environmental conditions .
Properties
IUPAC Name |
2-chloro-4-phenylbenzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO/c14-13-8-11(6-7-12(13)9-15)10-4-2-1-3-5-10/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRMQYYLRHRMPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.